molecular formula C12H15NO3 B13729861 Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- CAS No. 33098-86-1

Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)-

Cat. No.: B13729861
CAS No.: 33098-86-1
M. Wt: 221.25 g/mol
InChI Key: WKGVDZPWQNGVBP-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- is an organic compound that belongs to the class of amides. It is derived from acetic acid and is known for its various applications in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetyloxy group and dimethylphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- can be achieved through several methods. One common approach involves the acetylation of the hydroxyl group of the parent compound, resulting in the formation of the acetyloxy derivative . This process typically requires the use of acetic anhydride or acetyl chloride as the acetylating agents, along with a base such as pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction of substituted phenylacetic acids with heterocyclic amines in the presence of coupling agents like EDC.HCl has been reported . This method allows for the large-scale production of the compound with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, as a prodrug of acetaminophen, it undergoes hydrolysis to release the active drug, which then exerts its analgesic and antipyretic effects by inhibiting the enzyme cyclooxygenase (COX) . This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Acetaminophen (N-(4-hydroxyphenyl)acetamide): A widely used analgesic and antipyretic drug.

    N-(4-acetyloxyphenyl)acetamide: Another derivative with similar properties and applications.

Uniqueness

Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- is unique due to its specific structural features, such as the presence of the acetyloxy group and dimethylphenyl substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

33098-86-1

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(4-acetamido-3,5-dimethylphenyl) acetate

InChI

InChI=1S/C12H15NO3/c1-7-5-11(16-10(4)15)6-8(2)12(7)13-9(3)14/h5-6H,1-4H3,(H,13,14)

InChI Key

WKGVDZPWQNGVBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)C)OC(=O)C

Origin of Product

United States

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